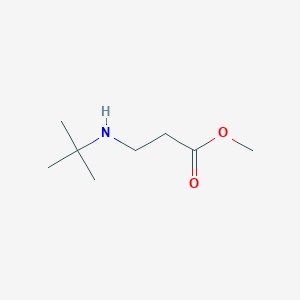

Methyl 3-(tert-butylamino)propanoate

Description

Contemporary Significance of β-Amino Esters as Core Synthetic Intermediates

In modern organic synthesis, β-amino esters are recognized as fundamental building blocks for a diverse range of valuable compounds. nih.gov Their significance stems from their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, which can be selectively manipulated to construct larger molecular architectures. They are crucial intermediates in the synthesis of β-amino acids, which are key components of peptidomimetics and various pharmaceutical agents. nih.gov These β-amino acids can form stable secondary structures like helices and sheets in peptides, making them valuable in drug development and molecular recognition studies.

Furthermore, the structural framework of β-amino esters is integral to the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. smolecule.comacgpubs.org The ability to introduce chirality into their structure makes them particularly valuable as chiral starting materials for the enantioselective synthesis of complex target molecules. The development of catalytic asymmetric methods to produce these compounds in high enantiopurity remains an active and important area of chemical research. researchgate.net Poly(β-amino esters) (PBAEs), a class of biodegradable polymers synthesized from these monomers, have also emerged as promising materials for gene delivery and other biomedical applications due to their pH responsiveness and lower cytotoxicity compared to other cationic polymers. nih.govnih.govrsc.org

Foundational Research Contributions of Methyl 3-(tert-butylamino)propanoate and Analogous Structures

This compound, with the chemical formula C₈H₁₇NO₂, serves as a quintessential example of a simple acyclic β-amino ester. smolecule.com Its structure, featuring a methyl ester and a nitrogen atom substituted with a bulky tert-butyl group, makes it an ideal model compound for foundational research in synthetic methodology. The tert-butyl group provides significant steric hindrance, which can influence the stereochemical outcome of reactions, and it also functions as a robust protecting group for the amine.

The primary method for synthesizing this compound and its analogs is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org Research utilizing this compound and similar structures has been instrumental in developing and refining various catalytic systems for this transformation. These studies have explored the use of different catalysts, from simple Lewis acids to more complex organocatalysts, to improve reaction efficiency, yield, and selectivity under mild conditions. organic-chemistry.orgresearchgate.net The foundational knowledge gained from studying the synthesis and reactivity of simple structures like this compound has paved the way for the synthesis of more complex and pharmaceutically relevant β-amino esters. smolecule.com

Delimitation of Research Scope: Focusing on Synthetic Methodologies, Mechanistic Insights, and Building Block Applications

This article will focus specifically on the chemical aspects of this compound. The scope is strictly delimited to its synthetic methodologies, the mechanistic principles that govern its formation, and its applications as a versatile building block in organic synthesis. The discussion will be centered on the chemical reactions and transformations that produce this compound and how it is subsequently used to construct other molecules.

Synthetic Methodologies and Mechanistic Insights

The most common and direct route for the synthesis of this compound is the conjugate addition of tert-butylamine (B42293) to methyl acrylate (B77674). smolecule.com This reaction, a specific type of aza-Michael addition, is widely employed for the formation of β-amino esters.

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine to the β-carbon of the electron-deficient methyl acrylate. This forms a zwitterionic intermediate, which then undergoes a proton transfer, often facilitated by a solvent or a catalyst, to yield the final product. The general scheme is depicted below:

tert-butylamine + Methyl acrylate → this compound

Significant research has been dedicated to optimizing the conditions for this transformation, particularly through the use of catalysts to enhance reaction rates and yields. A variety of catalysts have been shown to be effective for the aza-Michael reaction.

| Catalyst System | Conditions | Efficacy | Reference |

| Silicon Tetrachloride (SiCl₄) | Solvent-free | Efficient, simple conjugate addition. | organic-chemistry.org |

| Ceric Ammonium (B1175870) Nitrate (CAN) | Water, mild conditions | Catalyzes the reaction efficiently. | organic-chemistry.org |

| Lithium Perchlorate (LiClO₄) | Solid, solvent-free, room temp. | Mediates the addition effectively. | organic-chemistry.org |

| Silica (B1680970) Gel | Solvent-free | A convenient and effective catalyst. | researchgate.net |

These catalytic systems offer advantages such as mild reaction conditions, high yields, and in some cases, environmentally friendly solvent-free protocols. organic-chemistry.orgresearchgate.net

Applications as a Versatile Building Block

The utility of this compound in organic synthesis is primarily derived from the reactivity of its two functional groups: the secondary amine and the methyl ester. The tert-butyl group serves as a stable protecting group that can be selectively removed under specific acidic conditions to reveal a primary amine. This unmasked primary amine can then participate in further reactions, such as amide bond formation, making the compound a valuable precursor for peptides and peptidomimetics. smolecule.com

Furthermore, the amine functionality can engage in cyclization reactions to form a variety of heterocyclic compounds, which are core structures in many areas of drug discovery. smolecule.com The ester group can also be manipulated; for instance, it can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, further expanding its synthetic potential. This dual functionality allows for a stepwise and controlled construction of more complex molecules, positioning this compound as a versatile and valuable intermediate in multi-step organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(tert-butylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)9-6-5-7(10)11-4/h9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBNTQBXUHZSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258822 | |

| Record name | N-(1,1-Dimethylethyl)-β-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21539-55-9 | |

| Record name | N-(1,1-Dimethylethyl)-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21539-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-β-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Tert Butylamino Propanoate

Michael Addition Pathways for the Formation of β-Amino Esters

The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a fundamental carbon-nitrogen bond-forming reaction for the synthesis of β-amino esters. The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the activated alkene, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.

The direct addition of tert-butylamine (B42293) to methyl acrylate (B77674) can proceed without a catalyst, often referred to as a "self-catalyzed" or uncatalyzed reaction. In this process, the amine itself acts as both the nucleophile and a base to facilitate the reaction. This method is attractive due to its simplicity and the absence of potentially contaminating catalysts.

The reaction is typically carried out under neat conditions or in a solvent. The choice of solvent can influence the reaction rate, with polar aprotic solvents often favoring the reaction by stabilizing the charged intermediates. Temperature also plays a crucial role; while higher temperatures can accelerate the reaction, they may also lead to the formation of side products, such as the double Michael addition product. The steric hindrance of the tert-butyl group on the amine and the electrophilicity of the methyl acrylate are key factors determining the reaction's feasibility and rate. While specific kinetic data for this exact reaction is not extensively detailed in publicly available literature, the general principles of aza-Michael additions suggest that the reaction proceeds to a reasonable yield, although it may require elevated temperatures and longer reaction times compared to catalyzed methods.

Table 1: General Conditions for Uncatalyzed Aza-Michael Addition

| Parameter | Condition |

| Reactants | tert-Butylamine, Methyl Acrylate |

| Catalyst | None |

| Solvent | Neat or polar aprotic (e.g., THF, MeCN) |

| Temperature | Room temperature to elevated temperatures |

| Reaction Time | Several hours to days |

To overcome the limitations of the uncatalyzed reaction, various catalytic systems have been developed to enhance the rate, yield, and selectivity of the Michael addition of amines to acrylates.

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of β-amino esters. Lipases, a class of hydrolases, have been found to promiscuously catalyze the aza-Michael addition. This biocatalytic approach is particularly valuable for the synthesis of chiral β-amino esters, which are important building blocks for pharmaceuticals.

In a typical lipase-catalyzed reaction, the enzyme's active site can activate the amine nucleophile, facilitating its addition to the acrylate. The reaction is often carried out in organic solvents to maintain the enzyme's activity. The choice of lipase (B570770) and reaction conditions, such as temperature and solvent, can significantly influence the reaction's enantioselectivity and yield. For instance, Candida antarctica lipase B (CALB) is a commonly used lipase for such transformations.

Table 2: Lipase-Catalyzed Synthesis of β-Amino Esters

| Entry | Amine | Acrylate | Lipase | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Aniline | Methyl Acrylate | Novozym 435 | Toluene | 40 | >95 | N/A |

| 2 | Benzylamine | Ethyl Acrylate | CALB | Diisopropyl ether | 30 | 85 | >99 (R) |

| 3 | p-Methoxyaniline | n-Butyl Acrylate | Pseudomonas cepacia Lipase | Hexane | 50 | 92 | 98 (S) |

Note: Data is representative of lipase-catalyzed aza-Michael additions and not specific to tert-butylamine.

Ammonium (B1175870) chloride (NH4Cl) has emerged as a mild, inexpensive, and efficient catalyst for the synthesis of β-amino esters, particularly in the context of one-pot, three-component Mannich-type reactions. researchgate.netdoaj.org In this approach, an aldehyde, an amine, and a β-keto ester or malonate react in the presence of a catalytic amount of ammonium chloride. The in-situ formation of an imine from the aldehyde and amine is a key step, which is then attacked by the enolate of the ester.

This methodology offers several advantages, including operational simplicity, mild reaction conditions, and the ability to generate a diverse range of β-amino esters in good to excellent yields. researchgate.net The use of ethanol (B145695) as a solvent further enhances the green credentials of this method. researchgate.netdoaj.org

Table 3: NH4Cl-Catalyzed Three-Component Synthesis of β-Amino Esters

| Aldehyde | Amine | Ester | Yield (%) |

| Benzaldehyde | Aniline | Diethyl Malonate | 92 |

| 4-Chlorobenzaldehyde | 4-Chloroaniline | Diethyl Malonate | 95 |

| 4-Nitrobenzaldehyde | 4-Nitroaniline | Diethyl Malonate | 98 |

Adapted from a study on the synthesis of various β-amino esters using NH4Cl catalysis. researchgate.net

Boron-based catalysts, such as boron trifluoride etherate (BF3·OEt2) and boric acid, can act as Lewis acids to activate the α,β-unsaturated ester, making it more susceptible to nucleophilic attack by the amine. The boron catalyst coordinates to the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the β-carbon.

This catalytic approach can proceed under mild conditions and often provides high yields of the desired β-amino ester. The mechanism involves the formation of a more electrophilic Michael acceptor, which then readily reacts with the amine nucleophile. The catalyst is regenerated upon protonation of the resulting enolate.

In recent years, there has been a significant push towards the development of transition metal-free catalytic systems for organic transformations to avoid the cost and toxicity associated with metal catalysts. For the aza-Michael addition, various organocatalysts have been successfully employed. These include thioureas, squaramides, and chiral amines, which can activate either the amine nucleophile or the acrylate electrophile through hydrogen bonding or the formation of iminium ions.

For example, bifunctional thiourea (B124793) catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high rates and enantioselectivities in asymmetric aza-Michael additions. These metal-free systems offer a sustainable and often highly selective route to β-amino esters.

Catalyzed Michael Addition Approaches

Esterification and Transesterification Strategies

Fischer-Speier esterification is a classic acid-catalyzed reaction involving the conversion of a carboxylic acid and an alcohol to an ester. organic-chemistry.orgathabascau.ca For the synthesis of Methyl 3-(tert-butylamino)propanoate, this would involve the reaction of 3-(tert-butylamino)propanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. organic-chemistry.org A tetrahedral intermediate is formed, and subsequent elimination of a water molecule yields the ester. organic-chemistry.org

A critical consideration in the Fischer esterification of β-amino acids is the potential for side reactions. The presence of both an amine and a carboxylic acid functional group can lead to intermolecular amide formation, resulting in polyamide chains, or intramolecular cyclization to form a β-lactam. To circumvent these issues, protection of the amino group is often a necessary preliminary step. However, careful control of reaction conditions, such as temperature and reaction time, can favor the desired esterification. The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product, such as using a large excess of the alcohol (methanol) or the removal of water as it is formed. athabascau.ca

Table 1: Key Aspects of Fischer Esterification for β-Amino Acids

| Factor | Description | Relevance to this compound Synthesis |

| Reactants | 3-(tert-butylamino)propanoic acid and methanol | The direct precursors for the target compound. |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Protonates the carboxylic acid to activate it for nucleophilic attack. organic-chemistry.org |

| Equilibrium | Reversible reaction | Requires shifting the equilibrium towards the ester product. athabascau.ca |

| Side Reactions | Polyamide formation, β-lactam formation | Potential competing reactions due to the bifunctional nature of the starting material. |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This method can be employed to synthesize this compound from another ester of 3-(tert-butylamino)propanoic acid, for instance, an ethyl or benzyl (B1604629) ester. The reaction can be catalyzed by either an acid or a base. wikipedia.org

In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen. masterorganicchemistry.com In a base-catalyzed process, a strong base deprotonates the alcohol, increasing its nucleophilicity for attack on the ester's carbonyl carbon. masterorganicchemistry.com A key advantage of transesterification is that it can sometimes be performed under milder conditions than direct esterification.

Interestingly, studies on poly(β-amino ester)s have shown that the unreacted primary or secondary amines within the polymer network can themselves act as catalysts for transesterification. nih.gov This suggests that the tert-butylamino group in the precursor ester could potentially influence the reaction rate. The choice of catalyst and reaction conditions is crucial to ensure high conversion and prevent unwanted side reactions.

Table 2: Comparison of Acid- and Base-Catalyzed Transesterification

| Catalyst Type | Mechanism | Key Features |

| Acid | Protonation of the carbonyl group, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com | Reversible; often requires an excess of the new alcohol. |

| Base | Deprotonation of the alcohol to form a more potent nucleophile. masterorganicchemistry.com | Generally faster than acid catalysis; risk of saponification if water is present. |

Emerging and Specialized Synthetic Routes

A novel and emerging strategy in organic synthesis involves the use of visible light, particularly blue light, to promote chemical reactions. nih.govacs.org Blue light can be used to induce the decomposition of α-diazo esters to generate highly reactive carbene intermediates. nih.govacs.org These carbenes can then undergo a variety of cross-coupling reactions.

While a direct synthesis of this compound using this method has not been explicitly reported, the principles of this technology could be adapted. For instance, a reaction could be envisioned where a carbene generated from an α-diazo ester undergoes an insertion into the N-H bond of tert-butylamine, followed by further transformations. Alternatively, a cross-coupling reaction with a suitable nitrogen-containing precursor could be developed. The mild, room-temperature conditions and the avoidance of metal catalysts are significant advantages of this photochemical approach. nih.gov

Regioselective ring-opening of strained heterocycles, such as aziridines, provides a powerful and stereocontrolled route to functionalized acyclic compounds. mdpi.comnih.govacs.org The synthesis of β-amino esters, including this compound, can be achieved through the nucleophilic ring-opening of an appropriately substituted aziridine-2-carboxylate (B8329488).

For example, the reaction of an N-activated methyl aziridine-2-carboxylate with a tert-butyl nucleophile, or the ring-opening of an N-tert-butyl methyl aziridine-2-carboxylate with a suitable nucleophile at the C3 position, would yield the desired product. The regioselectivity of the ring-opening (attack at C2 versus C3) is a critical factor and can be controlled by the choice of the N-activating group, the substituents on the aziridine (B145994) ring, and the reaction conditions, including the use of specific catalysts. nih.govacs.org This method offers excellent control over stereochemistry when chiral aziridines are used as starting materials.

Table 3: Factors Influencing Regioselectivity in Aziridine Ring-Opening

| Factor | Influence on Ring-Opening |

| N-Activating Group | Electron-withdrawing groups can influence the site of nucleophilic attack. nih.gov |

| Substituents on Aziridine Ring | Steric and electronic effects of substituents at C2 and C3 direct the incoming nucleophile. nih.gov |

| Catalyst | Lewis acids or other catalysts can coordinate to the aziridine nitrogen, influencing the regioselectivity. researchgate.net |

| Nucleophile | The nature of the nucleophile can affect the regiochemical outcome of the reaction. |

One of the most direct and widely used methods for the synthesis of β-amino esters is the nucleophilic conjugate addition, or Michael addition, of an amine to an α,β-unsaturated ester. mdpi.comnih.gov In the case of this compound, this involves the reaction of tert-butylamine with methyl acrylate.

The reaction proceeds via the addition of the nucleophilic amine to the β-carbon of the electron-deficient alkene of the methyl acrylate. This aza-Michael addition can be performed with or without a catalyst. researchgate.net In some cases, the reaction can be accelerated by the use of catalysts or by employing microwave irradiation. nih.gov The steric hindrance of the tert-butyl group on the amine may influence the reaction rate compared to less hindered primary amines. This method is highly atom-economical and often proceeds with high yield, making it an attractive route for the synthesis of this compound.

Table 4: Conditions for Aza-Michael Addition of Amines to Acrylates

| Condition | Description | Effect on Reaction |

| Catalyst | Lewis acids, Brønsted acids, or bases can be used. | Can increase the reaction rate and yield. researchgate.net |

| Solvent | A variety of solvents can be used, or the reaction can be run neat. | Can influence reaction rate and work-up. |

| Temperature | Reactions can be run at room temperature or with heating. | Higher temperatures generally increase the reaction rate. |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Can significantly reduce reaction times. nih.gov |

Mechanistic Investigations of Methyl 3 Tert Butylamino Propanoate Transformations

Mechanistic Studies of Subsequent Reactivity and Functionalization

Methyl 3-(tert-butylamino)propanoate possesses two primary reactive sites: the secondary amine and the methyl ester. These functional groups allow for a variety of subsequent transformations, including oxidation, reduction, and substitution reactions.

Oxidation: The secondary amine in this compound can be oxidized. A common outcome of the oxidation of secondary amines is the formation of nitrones or hydroxylamines. The specific product depends on the oxidant used. For instance, oxidation with reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) could proceed via the formation of an N-oxide intermediate. Alternatively, C-H oxidation at the carbon alpha to the nitrogen could occur, particularly with metal-based catalysts, potentially leading to imine or enamine formation after a subsequent elimination step. nih.gov

Reduction: The ester functional group is the primary site for reduction. Strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters. libretexts.orglibretexts.org The reduction mechanism proceeds in two main stages:

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Elimination and Second Hydride Addition: The tetrahedral intermediate collapses, eliminating the methoxide (B1231860) ion (-OCH₃) as a leaving group to form an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming a new tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: An acidic workup protonates the resulting alkoxide to yield the final product, 3-(tert-butylamino)propan-1-ol.

Substitution: Both the amine and ester groups can undergo substitution reactions.

N-Alkylation: The secondary amine can act as a nucleophile in an Sₙ2 reaction with an alkyl halide. The mechanism involves the lone pair on the nitrogen attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-N bond. However, this reaction is often difficult to control. The product, a tertiary amine, is typically more nucleophilic than the starting secondary amine, which can lead to a second alkylation event, resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Transesterification: The methyl ester can be converted to a different ester by reaction with an alcohol under acidic or basic conditions. masterorganicchemistry.com In a base-catalyzed mechanism, an alkoxide nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses by ejecting a methoxide leaving group. wikipedia.org The amine functionality within the molecule can also catalyze this process, especially at elevated temperatures. nih.gov

The formation of a ketenimine from a complex β-amino imine derivative like Methyl 3-(tert-butylamino)-2-phenyl-3-(phenylimino)propanoate represents a specialized elimination reaction. While not a direct reaction of the parent compound, its mechanism illustrates potential reactivity pathways for highly substituted analogues. Ketenimines are heterocumulenes (C=C=N) that are valuable, reactive intermediates in organic synthesis. researchgate.net

The transformation of Methyl 3-(tert-butylamino)-2-phenyl-3-(phenylimino)propanoate to the corresponding ketenimine likely proceeds through a thermal elimination mechanism. A plausible pathway is an intramolecular elimination (E_i) , also known as a thermal syn-elimination. This pericyclic reaction involves a cyclic transition state and does not require an external base.

The proposed E_i mechanism would involve:

Conformational Arrangement: The molecule adopts a conformation where the hydrogen on the C2 carbon and the tert-butylamino group on the C3 carbon are in a syn-coplanar arrangement.

Cyclic Transition State: A concerted, six-membered cyclic transition state is formed. In this state, the lone pair of the nitrogen atom of the tert-butylamino group abstracts the proton from the C2 carbon. Simultaneously, the C-N bond begins to break, and the electrons from the C-H bond shift to form the new C=C double bond of the ketenimine system.

Product Formation: The transition state collapses to form the final products: the ketenimine, methyl 2-phenyl-3-(phenylimino)propa-1,2-dienoate, and tert-butylamine (B42293).

Alternatively, under basic conditions, an E2 elimination mechanism could occur, where a base abstracts the acidic C2 proton, followed by the elimination of the amino group. Another possibility is a retro-aza-Michael reaction, particularly at high temperatures, which would involve the cleavage of the C-N bond to regenerate a Michael acceptor and an amine. researchgate.net

Insights into Poly(β-amino Ester) Polymerization Mechanisms

Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers commonly synthesized through the step-growth polymerization of a bis(acrylate ester) and a primary or secondary amine via a Michael addition reaction. nih.gov This versatile reaction allows for the creation of a diverse library of polymers with varied physicochemical properties by simply altering the monomeric building blocks. nih.govbeilstein-journals.org

The polymerization mechanism is a conjugate addition of the amine nucleophile to the electron-deficient alkene of the acrylate (B77674). This process is typically performed in bulk or in an organic solvent and can be influenced by factors such as monomer stoichiometry, which can be used to control the polymer's molecular weight and end-group functionality. orgsyn.org While various amines are used in PBAE synthesis, specific mechanistic studies detailing the incorporation or catalytic role of this compound in this process are not found in the reviewed literature. The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the diacrylate, leading to the formation of a β-amino ester linkage, which constitutes the polymer backbone. nih.govnih.gov The reaction can be catalyzed by the amines themselves and is often carried out at elevated temperatures. doaj.org

Variations on this mechanism include the synthesis of branched PBAEs by incorporating triacrylates, which enhances properties like nucleic acid binding, nih.gov and post-polymerization modifications, such as thiol-yne reactions, to introduce different functionalities. youtube.com

Applications in Advanced Organic Synthesis and Materials Science

Methyl 3-(tert-butylamino)propanoate as a Key Building Block for Complex Molecular Architectures

The strategic placement of reactive sites within this compound makes it an ideal starting material for a variety of chemical transformations, leading to the synthesis of diverse and functionally rich compounds.

While direct synthesis of ketenimines from this compound is not extensively detailed, the analogous reactions of related isocyanides with acetylenic esters provide a pathway to polyfunctionalized ketenimines. researchgate.net The tert-butyl group is a common substituent in isocyanide chemistry, suggesting the potential for creating tert-butyl-substituted ketenimines. These ketenimines can serve as intermediates for further transformations.

More directly, the structural elements of this compound are relevant to the synthesis of amidines. Amidines are an important class of compounds, and their synthesis can be achieved through the addition of amines to nitriles. mdpi.comsemanticscholar.org The secondary amine of this compound could theoretically be employed in reactions with nitrilium derivatives to form amidine structures. mdpi.com A general approach involves the reaction of nitriles with amines, often facilitated by Lewis acids or organoaluminum compounds to activate the nitrile group. mdpi.com

Table 1: General Methods for Amidine Synthesis Potentially Applicable to this compound Derivatives

| Method | Reactants | Conditions | Product |

| Nucleophilic Addition | Nitrile, Amine | Lewis Acid (e.g., AlCl₃, ZnCl₂) or harsh conditions | Amidine |

| From Nitrilium Derivatives | Nitrilium salt, Amine | - | Amidine |

| Pinner Reaction | Nitrile, Alcohol, HCl | Anhydrous conditions | Imidate (Amidine precursor) |

This table illustrates general synthetic routes to amidines where a derivative of this compound could potentially serve as the amine component.

This compound is, by its structure, a derivative of a β-amino acid. The tert-butyl group on the nitrogen atom serves as a protecting group, which can be selectively removed to yield the primary β-amino ester. This makes it a valuable precursor for the synthesis of more complex β-amino acid derivatives and for their incorporation into peptidomimetics. smolecule.comillinois.edu β-amino acids are of significant interest because their inclusion in peptide chains can confer resistance to enzymatic degradation and induce specific secondary structures. illinois.edu

The synthesis of peptidomimetics often involves the use of protected amino acids. The tert-butyl group in this compound can be advantageous in peptide synthesis methodologies. google.comnih.gov The structural motif of β-amino acids is found in numerous natural products and pharmaceuticals. illinois.edu The ability to generate derivatives from this compound provides access to a library of compounds with potential biological activity. smolecule.comnih.gov

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a suitable precursor for the synthesis of various heterocyclic compounds. One notable example is the synthesis of hydantoins. Hydantoins are a class of five-membered heterocyclic compounds with a wide range of pharmacological activities. thieme-connect.de

The synthesis of hydantoins can be achieved through various routes, often involving the reaction of an amino acid or its ester with an isocyanate or related reagent. organic-chemistry.orgresearchgate.net For instance, the reaction of an α-amino methyl ester hydrochloride with a carbamate (B1207046) can lead to the formation of a ureido derivative, which subsequently cyclizes under basic conditions to form the hydantoin (B18101) ring. organic-chemistry.org A similar strategy could be envisioned for β-amino esters like this compound, which would lead to the formation of six-membered dihydropyrimidine-dione rings, which are structurally related to hydantoins.

Table 2: General Synthetic Routes to Hydantoins with Potential Adaptation for Heterocycles from β-Amino Esters

| Method | Key Reactants | Key Intermediate | Product |

| Bucherer-Bergs Reaction | Ketone/Aldehyde, Ammonium (B1175870) Carbonate, Cyanide | Aminonitrile | Hydantoin |

| From Amino Esters | Amino Ester, Isocyanate | Ureido derivative | Hydantoin |

| Ugi/Cyclization | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | Ugi adduct | Hydantoin |

This table outlines common methods for hydantoin synthesis. Analogous cyclization strategies with this compound could yield related N-heterocyclic structures.

Chirality is a critical aspect of modern drug design and synthesis. The development of stereoselective methods to synthesize chiral derivatives is of paramount importance. While this compound itself is achiral, it can be used as a substrate in reactions that introduce chirality or as a building block for the synthesis of chiral molecules. For example, the tert-butyl group is often used in conjunction with chiral auxiliaries, such as in the form of tert-butanesulfinamide, to direct the stereochemical outcome of reactions. nih.govmdpi.com

Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials. researchgate.net For instance, asymmetric hydrogenation of a suitable precursor could introduce a chiral center, or the amine could be reacted with a chiral electrophile. The synthesis of enantiomerically pure amines and their derivatives is a significant area of research where such strategies are employed. nih.gov

Integration into Polymer Chemistry: Poly(β-Amino Esters) (PBAEs)

The structure of this compound is directly related to the repeating unit of a major class of biodegradable polymers known as poly(β-amino esters) (PBAEs). These polymers are synthesized through the conjugate addition of amines to diacrylates.

Poly(β-amino esters) are a versatile class of polymers with applications in drug delivery and gene therapy. nih.govscirp.org Their synthesis is typically achieved through the Michael addition polymerization of a primary or secondary amine with a diacrylate monomer. scirp.org

Linear PBAEs: The reaction of a primary amine with a diacrylate can lead to the formation of linear polymers. frontiersin.orgnih.gov The structure of this compound represents a mono-functional amine and a mono-functional acrylate (B77674) after a hypothetical retro-synthesis, highlighting the fundamental chemistry involved.

Branched PBAEs: Branched PBAEs can be synthesized by including monomers with more than two reactive groups. For example, the use of a tri-functional amine or acrylate would introduce branching points in the polymer chain.

Cross-Linked PBAEs: Cross-linking can be achieved by using multifunctional monomers or by post-polymerization modification of the linear polymer chains. This creates a network structure that can be useful for forming hydrogels or stable nanoparticles.

The synthesis of PBAEs can be tailored to achieve desired properties such as molecular weight, degradability, and charge density by carefully selecting the amine and diacrylate monomers. frontiersin.org For example, the polymerization of 1,4-butanediol (B3395766) diacrylate with 4-amino-1-butanol, followed by end-capping with a different amine, is a strategy to create functional PBAEs. nih.gov

Table 3: Monomers for the Synthesis of Diverse PBAE Architectures

| PBAE Architecture | Amine Monomer Type | Acrylate Monomer Type | Resulting Polymer Structure |

| Linear | Primary Amine (e.g., 5-amino-1-pentanol) | Diacrylate (e.g., 1,4-butanediol diacrylate) | Linear chains |

| Branched | Amine with >2 reactive hydrogens | Diacrylate | Branched polymer |

| Cross-Linked | Diamine | Tri- or Tetra-acrylate | Cross-linked network |

This table provides examples of monomer combinations used to generate different PBAE architectures, illustrating the principles by which polymers related to this compound are synthesized.

Exploration in Switchable Solvents Research

The exploration of this compound as a component in switchable solvents has not been a subject of published research. Switchable solvents are materials that can reversibly change their physical properties, such as polarity, upon the application of a trigger. While tertiary amines can function as switchable solvents, there is no specific research available that investigates the potential of this compound in this context.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a way to predict and understand the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) Applications for Geometrical Parameters and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. A typical DFT study of Methyl 3-(tert-butylamino)propanoate would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This process would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, an FMO analysis would identify the spatial distribution of these orbitals. The HOMO would indicate regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO would highlight regions most susceptible to accepting electrons (electrophilic sites). The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. For this compound, an MEP map would illustrate regions of positive and negative electrostatic potential. Red-colored regions would indicate areas of high electron density, such as around the oxygen and nitrogen atoms, which are prone to electrophilic attack. Blue-colored regions would signify areas of low electron density, typically around hydrogen atoms, which are susceptible to nucleophilic attack. This information is crucial for understanding non-covalent interactions and predicting sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic interactions within a molecule. An NBO analysis of this compound would provide a detailed picture of the Lewis-like bonding structure, including the hybridization of atomic orbitals and the nature of chemical bonds (e.g., sigma and pi bonds). It would also quantify hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from occupied bonding orbitals to unoccupied anti-bonding orbitals. These interactions can provide deeper insights into the molecule's stability and electronic structure.

Mechanistic Probing via Computational Simulations

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions by mapping out the energetic landscape of reaction pathways.

Calculation of Gibbs Free Energy Profiles for Reaction Pathways

Despite the power of these computational methods, their specific application to "this compound" is not found in the current body of scientific literature. Therefore, no specific data tables or detailed research findings for this particular compound can be presented.

Transition State Analysis and Reaction Energetics

The formation of this compound occurs via an aza-Michael addition of tert-butylamine (B42293) to methyl acrylate (B77674). Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of such reactions. These studies reveal that the aza-Michael addition can proceed through different pathways, with the relative energies of transition states determining the favored route.

For the addition of primary amines to acrylates, a common mechanism involves the formation of a zwitterionic intermediate. This is followed by a rate-determining, amine-assisted proton transfer. researchgate.net The presence of bulky substituents, such as the tert-butyl group on the amine, can influence the energetics of the transition state due to steric hindrance. georgiasouthern.edu

A detailed computational analysis of the aza-Michael addition of primary and secondary amines to acrylates has shown that for primary amines, the reaction preferentially follows a 1,2-addition mechanism. researchgate.net This consists of the pseudo-equilibrated formation of a zwitterion, followed by a rate-controlling amine-assisted proton transfer to yield the final product. researchgate.net The alternative 1,4-addition pathway can become competitive if substituents are present on either the amine or the acrylate double bond. researchgate.net The increased steric hindrance from the tert-butyl group in the formation of this compound would likely influence the energy barrier of the proton transfer step.

Table 1: Representative Calculated Energetic Parameters for Aza-Michael Reaction Pathways

| Parameter | 1,2-Addition Pathway (Zwitterion Intermediate) | 1,4-Addition Pathway (Direct Conjugate Addition) |

| Activation Energy (TS1) | Lower | Higher |

| Intermediate Stability | Less Stable (Zwitterionic) | More Stable |

| Activation Energy (TS2) | Higher (Rate-determining proton transfer) | Lower |

| Overall Reaction Energy | Exothermic | Exothermic |

Note: This table represents generalized findings for aza-Michael additions of primary amines to acrylates and is intended to be illustrative for the formation of this compound. Actual values would require specific calculations for this compound.

Investigation of Spin State Contributions in Catalytic Processes

While the uncatalyzed aza-Michael reaction is the primary focus for the synthesis of this compound, related reactions can be influenced by catalysts, including transition metals. In such catalytic cycles, the spin state of the metal center can play a crucial role in the reaction mechanism and energetics. For instance, theoretical studies on transition metal-catalyzed reactions have shown that different spin states (e.g., singlet, triplet) of the catalytic species can lead to different reaction pathways with varying activation barriers. The cleavage of C-O bonds in the presence of transition metal catalysts, a process relevant to side reactions in complex chemical environments, has been studied theoretically using DFT methods. researchgate.net Although direct research on spin state contributions in the catalytic synthesis of this compound is not available, this remains an area of interest for catalyzed variations of the aza-Michael reaction.

Predictive Modeling for Synthetic Design and Optimization

Predictive modeling, leveraging machine learning and artificial intelligence, is becoming an increasingly powerful tool for the design and optimization of chemical syntheses. networkscience.ai These models can predict reaction outcomes, suggest optimal reaction conditions, and even aid in the discovery of new synthetic routes. nih.gov

For the synthesis of this compound, predictive models could be employed to optimize reaction parameters such as temperature, solvent, and catalyst choice to maximize yield and minimize by-product formation. researchgate.net Machine learning models are trained on large datasets of chemical reactions, enabling them to recognize patterns and make predictions for new reactions. beilstein-journals.org

Different approaches to predictive modeling include:

Global Models: These models are trained on diverse reaction databases and can provide initial guidance on reaction conditions for a wide range of chemical transformations. beilstein-journals.org

Local Models: These are fine-tuned for specific reaction families, such as the aza-Michael addition, to provide more accurate predictions for optimizing yield and selectivity. beilstein-journals.org

The development of such models relies on the availability of high-quality, large-scale reaction data. nih.gov For the aza-Michael reaction, machine learning has been used to predict reaction conversions under different conditions, demonstrating good agreement with experimental data. researchgate.net

Table 2: Application of Predictive Modeling in Aza-Michael Reaction Optimization

| Modeling Aspect | Application to this compound Synthesis |

| Reaction Condition Prediction | Suggests initial conditions (solvent, temperature, catalyst) by referencing similar aza-Michael additions in large databases. beilstein-journals.org |

| Yield Optimization | Iteratively suggests modifications to reaction parameters to improve the yield of the desired product based on experimental feedback. nih.gov |

| By-product Prediction | Identifies potential side reactions and by-products, allowing for proactive adjustments to the synthetic strategy. |

| Catalyst Selection | Recommends suitable catalysts (if any) based on the specific reactants (tert-butylamine and methyl acrylate) to enhance reaction rate and selectivity. |

By integrating predictive modeling into the synthetic workflow, the development and scale-up of processes for producing this compound can be made more efficient and cost-effective.

Advanced Characterization Techniques for Methyl 3 Tert Butylamino Propanoate and Its Derivatives

Spectroscopic Analysis in Research

Spectroscopic techniques are pivotal for elucidating the chemical structure of Methyl 3-(tert-butylamino)propanoate and its analogs. By interacting with molecules, electromagnetic radiation provides a fingerprint that is unique to the compound's structure, allowing for detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized β-amino esters like this compound.

In the ¹H NMR spectrum of a closely related compound, ethyl 3-(tert-butylamino)propanoate, the signals corresponding to the protons of the ethyl group and the propanoate backbone are clearly distinguishable. The tert-butyl group typically appears as a sharp singlet due to the nine equivalent protons. The methylene (B1212753) groups of the propanoate chain exhibit characteristic splitting patterns (triplets or quartets) due to coupling with adjacent protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For a derivative like Methyl 3-(benzyl(2-hydroxyethyl)amino)propanoate, distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons of the benzyl (B1604629) group, the methyl carbon of the ester, and the various methylene carbons in the molecule. The chemical shifts of these carbons are indicative of their electronic environment.

A study on Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate provided the following detailed NMR data:

¹H NMR (500 MHz): δH 7.40–7.25 (5H, m, Ph), 3.656 (3H, s, OMe), 3.648 (2H, s, PhCH2), 3.59 (2H, t, J 5.0, CH2O), 2.86 (2H, t, J 6.7, NCH2CH2CO2Me), 2.66 (2H, t, J 5.0, NCH2CH2OH), 2.52 (2H, t, J 6.7, CH2CO2Me). nih.gov

¹³C NMR (125 MHz): δC 173.0 (C=O), 138.2 (C), 128.9 (2CH), 128.4 (2CH), 127.3 (CH), 58.8 (CH2OH), 58.5 (PhCH2), 55.5 (NCH2CH2OH), 51.7 (OMe), 49.1 (NCH2CH2CO2Me), 32.5 (CH2CO2Me). nih.gov

These assignments allow for the complete structural confirmation of the molecule.

Table 1: Representative ¹H NMR Data for a Methyl 3-(substituted-amino)propanoate Derivative

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ph) | 7.40–7.25 | multiplet | 5H |

| Methoxy (OMe) | 3.656 | singlet | 3H |

| Benzyl (PhCH₂) | 3.648 | singlet | 2H |

| Methylene (CH₂O) | 3.59 | triplet | 2H |

| Methylene (NCH₂CH₂CO₂Me) | 2.86 | triplet | 2H |

| Methylene (NCH₂CH₂OH) | 2.66 | triplet | 2H |

| Methylene (CH₂CO₂Me) | 2.52 | triplet | 2H |

Data derived from a study on Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate. nih.gov

Table 2: Representative ¹³C NMR Data for a Methyl 3-(substituted-amino)propanoate Derivative

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | 173.0 |

| Phenyl (C) | 138.2 |

| Phenyl (CH) | 128.9, 128.4, 127.3 |

| Methylene (CH₂OH) | 58.8 |

| Benzyl (PhCH₂) | 58.5 |

| Methylene (NCH₂CH₂OH) | 55.5 |

| Methoxy (OMe) | 51.7 |

| Methylene (NCH₂CH₂CO₂Me) | 49.1 |

| Methylene (CH₂CO₂Me) | 32.5 |

Data derived from a study on Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds.

For this compound and its derivatives, key characteristic absorption bands include:

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. oup.com

A band in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine.

C-N stretching vibrations, which are typically observed in the 1020-1250 cm⁻¹ region.

C-O stretching vibrations of the ester group, which appear as two bands in the 1000-1300 cm⁻¹ range. oup.com

C-H stretching and bending vibrations from the alkyl groups.

In a study of poly(β-amino esters), characteristic peaks were observed at 1259 cm⁻¹ for the piperazine (B1678402) group, 3445 cm⁻¹ for the OH group, and 1637 cm⁻¹ for the acrylate (B77674) group, confirming the presence of these functionalities in the polymer structure. scirp.org

Table 3: Typical Infrared Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300-3500 |

| C-H (Alkyl) | Stretch | 2850-2960 |

| C=O (Ester) | Stretch | 1730-1750 |

| C-N (Amine) | Stretch | 1020-1250 |

| C-O (Ester) | Stretch | 1000-1300 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous validation of the molecular formula of a compound.

For a derivative of this compound, such as Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, HRMS analysis using electrospray ionization (ESI) can be performed. The experimentally determined exact mass is then compared to the calculated mass for the expected molecular formula. A close match between the found and calculated masses confirms the elemental composition of the synthesized compound.

For example, in the characterization of Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, the following HRMS data was reported:

Calculated for C₁₃H₂₀NO₃ (M+H)⁺: 238.1443

Found: 238.1438. nih.gov

The small difference between the calculated and found values provides strong evidence for the proposed molecular formula.

Chromatographic and Separation Methods

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. These methods are widely used in the analysis of this compound and its derivatives.

High Performance Liquid Chromatography (HPLC) for Purity Assessment

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. researchgate.net By employing a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase), different components of the mixture can be separated based on their interactions with the stationary phase.

For β-amino esters, reversed-phase HPLC is a common method for purity assessment. researchgate.net The purity is typically determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Chiral HPLC methods can also be developed to separate enantiomers of chiral β-amino esters, which is crucial in pharmaceutical applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is particularly useful for the analysis of volatile and semi-volatile compounds in complex mixtures.

For the analysis of amino acid esters, which may have limited volatility, derivatization is often employed to increase their volatility and improve their chromatographic behavior. Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The derivatized analytes are then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides a mass spectrum for each separated component, which can be used for identification by comparing it to spectral libraries. youtube.com This technique is valuable for identifying and quantifying components in a reaction mixture or for detecting impurities.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, sensitive, and cost-effective analytical technique extensively utilized in synthetic organic chemistry to monitor the progress of chemical reactions. rsc.orgrsc.org For the synthesis of this compound, for instance, in a reaction involving the addition of tert-butylamine (B42293) to methyl acrylate, TLC provides a qualitative assessment of the consumption of starting materials and the formation of the desired product. rsc.org

The procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. crsubscription.com A reference spot of the starting material (e.g., methyl acrylate) and sometimes a "co-spot" containing both the starting material and the reaction mixture are applied to the same plate for direct comparison. rsc.orgexcillum.com

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase. The mobile phase moves up the plate by capillary action, and as it passes the initial spots, it dissolves the compounds and carries them up the plate at different rates. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. crsubscription.com Generally, more polar compounds interact more strongly with the polar silica gel and thus travel shorter distances, resulting in lower Retention Factor (Rƒ) values. ifsc.edu.br

For β-amino esters like this compound, a common type of mobile phase is a mixture of a non-polar solvent, a polar solvent, and a small amount of acid or base to ensure sharp, well-defined spots. A typical solvent system could be a mixture of n-butanol, acetic acid, and water. crsubscription.comifsc.edu.brgavinpublishers.com After the solvent front has moved a significant distance up the plate, the plate is removed, dried, and the separated spots are visualized. Since many amino esters are not visible to the naked eye, visualization can be achieved by using a UV lamp if the compounds are UV-active, or by staining the plate with a chemical reagent such as ninhydrin, which reacts with the amino group to produce a colored spot (typically purple or yellow). crsubscription.com

By comparing the Rƒ value of the newly formed spot in the reaction mixture lane to the starting material lane, the progress of the reaction can be determined. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. When the starting material spot is no longer visible, the reaction is considered complete. rsc.org

Illustrative Data for TLC Monitoring of this compound Synthesis

Below is an interactive table representing hypothetical TLC data for monitoring the synthesis of this compound.

| Time Point | Starting Material Rƒ | Product Rƒ | Observations |

| t = 0 hr | 0.65 | - | A single spot corresponding to the starting material is observed. |

| t = 1 hr | 0.65 | 0.40 | A faint product spot appears, while the starting material spot remains intense. |

| t = 2 hr | 0.65 | 0.40 | The intensity of the product spot increases, and the starting material spot diminishes. |

| t = 4 hr | - | 0.40 | The starting material spot has completely disappeared, indicating the reaction is complete. |

Note: The Rƒ values are for illustrative purposes only and would depend on the specific TLC conditions (stationary phase, mobile phase, temperature).

X-ray Crystallographic Analysis for Definitive Structural Elucidation

X-ray crystallography is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. nih.gov For derivatives of this compound that can be crystallized, this method offers unambiguous structural elucidation. researchgate.net

The process begins with the growth of a high-quality single crystal of the compound of interest, which is often the most challenging step. crsubscription.comnih.gov The crystal, typically less than a millimeter in any dimension, must be pure and have a well-ordered internal lattice. crsubscription.com This crystal is then mounted on a diffractometer and irradiated with a focused beam of monochromatic X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. crsubscription.com This pattern is recorded by a detector as the crystal is rotated. The geometric arrangement of the diffraction spots provides information about the crystal's unit cell dimensions and symmetry (space group), while the intensities of the spots are related to the arrangement of atoms within the unit cell. sjomr.org.in

Sophisticated computer software is then used to process this data. By analyzing the diffraction pattern, the electron density map of the molecule can be calculated. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be built and refined. sjomr.org.in The final output is a detailed structural model that includes precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. This level of detail is crucial for confirming the connectivity and stereochemistry of novel derivatives of this compound.

Illustrative Crystallographic Data for a Derivative of this compound

The following interactive table presents a hypothetical but representative set of crystallographic data that could be obtained for a crystalline derivative of this compound.

| Parameter | Value |

| Empirical Formula | C₁₀H₂₁NO₂ |

| Formula Weight | 187.28 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.046(1) Å |

| b | 14.280(2) Å |

| c | 9.646(3) Å |

| α | 90° |

| β | 105.45(2)° |

| γ | 90° |

| Volume | 1067.4(7) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.165 Mg/m³ |

| Data Collection | |

| Reflections Collected | 2750 |

| Independent Reflections | 1875 [R(int) = 0.021] |

| Refinement | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.105 |

| R indices (all data) | R1 = 0.058, wR2 = 0.119 |

Note: This data is for illustrative purposes and represents typical values for a small organic molecule.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Catalytic Systems for Enhanced Synthesis

The synthesis of β-amino esters is undergoing a paradigm shift towards greener and more efficient methodologies. Research is actively targeting the limitations of conventional methods, which often involve multiple steps, harsh reagents, or pre-functionalized starting materials. illinois.edu The development of novel catalytic systems is central to this effort, with a focus on sustainability, atom economy, and process intensification.

One significant advancement is the use of biocatalysis. For instance, a continuous-flow procedure for synthesizing β-amino acid esters has been developed using lipase (B570770) enzymes. mdpi.com This method employs Lipase TL IM from Thermomyces lanuginosus to catalyze the Michael addition of amines to acrylates. mdpi.com The system is notable for its green reaction conditions, utilizing methanol (B129727) as a solvent at a mild temperature of 35 °C, and achieving high yields in a short residence time of 30 minutes. mdpi.com The efficiency of such enzymatic processes is highly dependent on optimizing reaction parameters. mdpi.com

| Parameter | Condition Tested | Observed Yield (%) |

|---|---|---|

| Temperature (°C) | 30 | ~75 |

| 35 | 80.3 | |

| 45 | ~78 | |

| 55 | ~70 | |

| Substrate Molar Ratio (Aniline:Methyl Acrylate) | 1:1 | ~45 |

| 1:2 | ~65 | |

| 1:4 | 80.3 | |

| 1:6 | ~75 |

Beyond biocatalysis, research into advanced organometallic catalysts continues to yield innovative synthetic routes. Recent breakthroughs include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which provide more direct access to β-amino acid derivatives from simple building blocks. illinois.edu Furthermore, the principles of green chemistry are being applied to the synthesis of polymers derived from β-amino esters. Environmentally friendly polymerization processes using microwave irradiation without the need for additional solvents or catalysts represent a significant step towards sustainable production of poly(β-amino ester)s (PβAEs). rsc.orgrsc.org The exploration of novel catalysts, such as metal nanomaterials and advanced palladium systems with specialized ligands, is expected to further enhance the efficiency and selectivity of ester synthesis. mdpi.comresearchgate.net

Exploration of New Reactivity Modes and Cascade Transformations

Future research will increasingly focus on leveraging methyl 3-(tert-butylamino)propanoate and related β-amino esters in complex, multi-bond-forming reactions. The goal is to maximize molecular complexity from simple precursors in a minimum number of operational steps, enhancing synthetic efficiency. researchgate.net This involves discovering new reactivity modes and designing elegant cascade transformations.

A notable example is the development of a cooperative Ni/Diboron catalytic system that enables a cascade radical 1,2-N-shift/C-H bond coupling reaction. chemrxiv.org This process transforms β-bromo amino acid esters into valuable tetrahydroisoquinoline-4-carboxylates, which are themselves β-amino acid ester derivatives. chemrxiv.org This transformation creates multiple new bonds in a single operation, showcasing a novel reactivity pathway for this class of compounds. chemrxiv.org The reaction accommodates a wide range of substituents, demonstrating its potential for creating diverse molecular architectures. chemrxiv.org

| Substituent on Benzyl (B1604629) Group (N-atom) | Substituent on Ester (R1) | Product | Yield (%) |

|---|---|---|---|

| 4-Cl | Ethyl | 2aa | 75 |

| 4-Me | Ethyl | 2ab | 68 |

| 4-t-Bu | Ethyl | 2ac | 65 |

| 2-F | Ethyl | 2ag | 58 |

| 4-Cl | n-Propyl | 2am | 64 |

| 4-Cl | n-Butyl | 2ao | 61 |

Another emerging area of reactivity is in the field of dynamic covalent chemistry. β-amino esters have been identified as key building blocks for Covalent Adaptable Networks (CANs). nih.gov These materials exhibit dynamic behavior through two coexisting exchange reactions: a dynamic aza-Michael reaction (dissociative) and a catalyst-free transesterification (associative). nih.gov This dual reactivity allows for the creation of robust, reprocessable, and self-healing materials, representing a significant departure from the traditional use of β-amino esters as static synthetic intermediates. nih.govacs.org

Integration of Advanced Computational Methodologies for Predictive Synthesis and Materials Design

The synergy between experimental work and computational chemistry is becoming indispensable for modern chemical research. Advanced computational methodologies, particularly Density Functional Theory (DFT), are poised to play a crucial role in the future development and application of this compound and its derivatives. These tools offer profound insights into molecular properties, reaction mechanisms, and material behavior, thereby guiding the design of more efficient syntheses and novel materials. rsc.orgssrn.com

In the context of synthesis, computational studies can elucidate complex reaction pathways. For example, DFT has been used to explore different mechanisms for the catalytic formation of methyl propanoate, identifying the most energetically favorable route and providing a basis for catalyst optimization. researchgate.net This predictive power allows researchers to screen potential catalysts and reaction conditions in silico, saving significant time and resources.

In materials design, computational methods are used to predict the properties and interactions of polymers derived from β-amino esters. DFT calculations have been employed to optimize the structure of poly(β-amino ester)s and to understand the physical and chemical interactions between the polymer matrix and encapsulated drug molecules. rsc.orgrsc.org This knowledge is critical for designing effective drug delivery systems. rsc.orgrsc.org Similarly, computational studies on related β-amino ketones provide insights into their electronic structure and vibrational frequencies, which can be correlated with their observed antimicrobial activities. ssrn.com The increasing sophistication of these models will enable the de novo design of β-amino ester-based materials with tailored properties for specific applications.

Role of this compound in Self-Assembled Systems and Supramolecular Chemistry

The inherent functionalities of this compound—an ester and a secondary amine—make it an excellent candidate for incorporation into complex, self-assembled systems. Research is moving towards using such monomers to build sophisticated supramolecular structures and functional materials, particularly in the form of poly(β-amino ester)s (PβAEs).

A key area of exploration is the design of dynamic and responsive materials. By incorporating β-amino ester linkages into polymer networks, researchers have created Covalent Adaptable Networks (CANs) that are reprocessable and can be healed at elevated temperatures. nih.govacs.org The dynamic nature of the aza-Michael bond within the polymer backbone allows the network to adapt and reform, a principle of supramolecular chemistry applied to a covalent material. nih.gov The introduction of additional functional groups, such as β-hydroxyl groups, can accelerate the network exchange and enhance both mechanical strength and reprocessing rates. acs.org

Q & A

Basic: What synthetic methodologies are recommended for Methyl 3-(tert-butylamino)propanoate, and what experimental parameters critically influence yield?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution or esterification reaction. For example:

- Step 1: React tert-butylamine with methyl acrylate under controlled pH (8–9) to form the β-amino ester.

- Step 2: Optimize reaction temperature (0–5°C) to minimize side reactions like polymerization .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements (~70–85%) are achieved by slow addition of tert-butylamine to avoid exothermic side reactions .

Key Parameters:

- Solvent choice (polar aprotic solvents like THF enhance reactivity).

- Strict control of stoichiometry (1:1.2 molar ratio of tert-butylamine to methyl acrylate).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃, 300 MHz): Key signals include δ 1.20 ppm (s, 9H, tert-butyl), δ 2.60–2.80 ppm (m, 2H, CH₂ adjacent to ester), and δ 3.65 ppm (s, 3H, OCH₃) .

- ¹³C NMR: Confirm tert-butyl (28.9 ppm, C(CH₃)₃) and ester carbonyl (172.5 ppm).

- IR Spectroscopy: Detect ester C=O stretch (~1740 cm⁻¹) and N-H bend (~1600 cm⁻¹) .

- HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to verify purity (>95%) and molecular ion peak ([M+H]⁺ = 202.2 m/z) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .

- Waste Disposal: Collect organic waste in halogen-resistant containers for incineration, adhering to local regulations .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 with B3LYP/6-31G(d) basis set to model electron density maps. The tert-butyl group’s steric hindrance reduces nucleophilic attack at the β-carbon .

- MD Simulations: Simulate solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways. Compare results with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Standardized Protocols: Measure solubility in triplicate using the shake-flask method (20°C, 24 hr equilibration). Report solvents (e.g., water, ethanol, hexane) with precise purity grades (>99.9%) .

- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity. Discrepancies often arise from unaccounted impurities or temperature fluctuations .

Advanced: What mechanistic insights explain the compound’s degradation under oxidative conditions?

Methodological Answer:

- LC-MS/MS Monitoring: Expose the compound to H₂O₂ (3% w/v) and track degradation products. Major pathways include:

- Kinetic Studies: Use pseudo-first-order models to determine rate constants (k) at varying pH (2–10). Degradation accelerates under alkaline conditions (pH > 8) due to ester hydrolysis .

Advanced: How does this compound’s structure influence its potential as a chiral ligand in asymmetric catalysis?

Methodological Answer:

- Chiral HPLC: Confirm enantiomeric excess (ee) using Chiralpak IA columns (heptane/ethanol eluent).

- Coordination Studies: Perform X-ray crystallography of metal complexes (e.g., Cu²⁺ or Pd²⁺). The tert-butyl group enhances steric bulk, favoring specific diastereomers in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.